molecular formula C21H19N3O4S B11463868 4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11463868
M. Wt: 409.5 g/mol
InChI Key: MZIGOLHSLHOSRS-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methoxymethyl group, a methyl group, an oxazole ring, a thieno[2,3-b]pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system. Common reagents include sulfur sources and cyclization agents under controlled temperatures.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile, under acidic or basic conditions.

    Functional Group Modifications: The methoxy, methoxymethyl, and methyl groups are introduced through standard organic reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thieno[2,3-b]pyridine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide would depend on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The oxazole and thieno[2,3-b]pyridine rings may play a crucial role in binding to the active site of the target, while the benzamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-pyridin-3-yl-benzamide: Similar structure but lacks the thieno[2,3-b]pyridine and oxazole rings.

    4-methoxy-3-(methoxymethyl)phenol: Contains the methoxy and methoxymethyl groups but lacks the complex heterocyclic structure.

    4-methoxy-2-methylaniline: Contains the methoxy and methyl groups but lacks the benzamide and heterocyclic rings.

Uniqueness

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H19N3O4S/c1-12-10-14(11-26-2)17-18(19(29-21(17)22-12)16-8-9-28-24-16)23-20(25)13-4-6-15(27-3)7-5-13/h4-10H,11H2,1-3H3,(H,23,25)

InChI Key

MZIGOLHSLHOSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)NC(=O)C4=CC=C(C=C4)OC)COC

Origin of Product

United States

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